
4-(((furan-2-ylmethyl)thio)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(((furan-2-ylmethyl)thio)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide, also known as Furan-2-ylmethylthio-methyl-piperidine-1-carboxamide, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the synthesis of novel heterocyclic compounds derived from furan-containing precursors, highlighting the role of furan derivatives in the development of new chemical entities with potential biological activities. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized as anti-inflammatory and analgesic agents, indicating the potential of furan derivatives in medicinal chemistry (Abu‐Hashem et al., 2020).
Antimicrobial Activities
Furan derivatives have also been utilized in the synthesis of azole derivatives with demonstrated antimicrobial activities. This suggests the utility of furan-based compounds in the development of new antimicrobial agents (Başoğlu et al., 2013).
Antiprotozoal Agents
Structurally related compounds, such as dicationic imidazo[1,2-a]pyridines, have been synthesized for their antiprotozoal activities, showcasing the application of furan derivatives in addressing parasitic infections (Ismail et al., 2004).
Neuroinflammation Imaging
Furan derivatives have been implicated in the development of PET radiotracers for imaging of neuroinflammation, demonstrating their potential application in neurodegenerative disease research (Horti et al., 2019).
Analytical and Spectral Study
The synthesis and characterization of furan ring-containing organic ligands for antimicrobial activity studies further illustrate the versatility of furan derivatives in synthetic and medicinal chemistry applications (Patel, 2020).
properties
IUPAC Name |
4-(furan-2-ylmethylsulfanylmethyl)-N-(2-methoxyethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-19-10-6-16-15(18)17-7-4-13(5-8-17)11-21-12-14-3-2-9-20-14/h2-3,9,13H,4-8,10-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVKKDDJZRVJSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCC(CC1)CSCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2R)-Oxiran-2-yl]oxane](/img/structure/B2963406.png)
![Methyl 4-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate](/img/structure/B2963410.png)
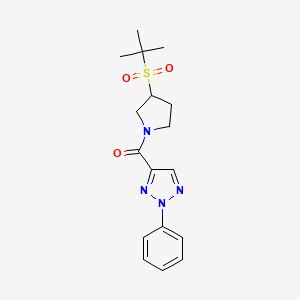

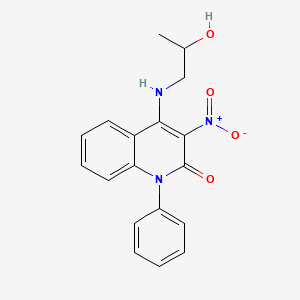
![{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol](/img/structure/B2963417.png)
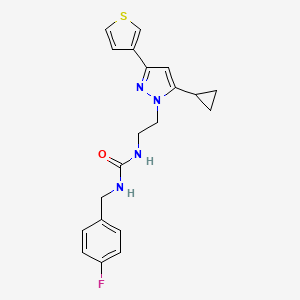
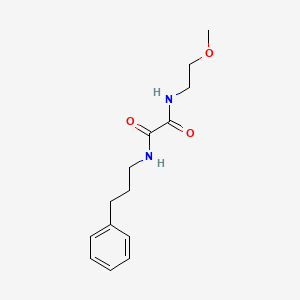


![2-(4-Bromophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2963427.png)
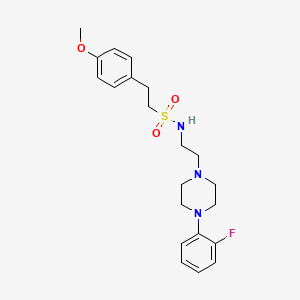
![5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2963429.png)
![Bicyclo[3.1.1]heptane-2,4-dione](/img/structure/B2963430.png)